6-(4-fluorophenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Overview
Description
The compound is a derivative of imidazo[2,1-b][1,3]thiazole . It has been described in the context of antiproliferative activities, where it was tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types .
Molecular Structure Analysis
The molecular formula of the compound is C24H29FN4O3 . It contains a fluorophenyl group, a methyl group, a tetrahydro-2H-pyran-4-yl group, and an imidazo[2,1-b][1,3]thiazole group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 440.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 9 . The exact mass and monoisotopic mass is 440.22236896 g/mol . The topological polar surface area is 76 Ų .Scientific Research Applications
Anticancer Activity
A series of newly synthesized compounds related to the imidazo[2,1-b]thiazole scaffold, including analogs with fluorophenyl groups, have shown significant cytotoxic activity against various cancer cell lines, such as colon cancer and melanoma. These compounds have been evaluated for their inhibitory effects against BRAF mutations, with some exhibiting superior activity compared to established treatments like sorafenib. This highlights the potential of such compounds in cancer therapy, particularly for targeting specific genetic mutations in cancer cells (Abdel‐Maksoud, Ammar, & Oh, 2019).
Antimicrobial and Antituberculosis Activity
Compounds containing the imidazo[2,1-b][1,3]thiazole moiety have also been explored for their antimicrobial properties. In particular, thiazole-aminopiperidine hybrid analogues have been designed as novel inhibitors against Mycobacterium tuberculosis GyrB, showing promising activity in vitro. This suggests a potential route for developing new antituberculosis agents that can contribute to the fight against this challenging infectious disease (Jeankumar et al., 2013).
Drug Synthesis and Development
The structure of the chemical compound suggests its utility in drug synthesis and development, particularly in the creation of novel therapeutic agents. For example, the development of new variants of the Migita reaction for carbon-sulfur bond formation has been applied in the synthesis of related compounds. This methodological advancement supports the efficient production of potential drug candidates, emphasizing the compound's role in facilitating innovative drug development processes (Norris & Leeman, 2008).
Antioxidant Properties
Investigations into the antioxidant properties of related triazolo-thiadiazoles have demonstrated their potential in protecting against oxidative stress. This suggests that compounds within this chemical family could serve as a basis for developing antioxidant therapies, which are valuable in various pathological conditions linked to oxidative damage (Sunil et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
6-(4-fluorophenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2S/c1-23(9-6-14-7-10-26-11-8-14)19(25)18-13-27-20-22-17(12-24(18)20)15-2-4-16(21)5-3-15/h2-5,12-14H,6-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKJRJSRGVWRGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCOCC1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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